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Compound of Interest

Compound Name: Carmichaenine E

Cat. No.: B12299845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for

Carmichaenine E, a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum

carmichaeli. This document is intended to serve as a core reference for researchers and

scientists engaged in natural product chemistry, pharmacology, and drug development.

Core Spectral Data
The structural elucidation of Carmichaenine E was achieved through extensive spectroscopic

analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The

following tables summarize the quantitative data obtained from these analyses.

¹H-NMR Spectral Data
The ¹H-NMR spectrum of Carmichaenine E was recorded on a Bruker AVANCE III 600 MHz

spectrometer with TMS as the internal standard. The data was acquired in CDCl₃.
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Proton (Position)
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-2 4.10 dd 11.4, 7.2

H-3 4.35 d 7.2

H-5 4.21 d 6.6

H-6 4.90 t 4.8

H-9 3.25 m

H-10 2.85 m

H-12 2.60, 2.15 m

H-13 3.15 m

H-14 4.88 d 4.8

H-15 2.95, 2.05 m

H-17 2.80, 2.55 m

H-19 2.75, 2.45 m

H-21 3.10, 2.50 m

1-OCH₃ 3.32 s

6-OCH₃ 3.40 s

16-OCH₃ 3.28 s

18-OCH₃ 3.35 s

N-CH₂CH₃ 1.08 t 7.2

Benzoyl-H
8.05 (2H), 7.58 (1H),

7.45 (2H)
m

¹³C-NMR Spectral Data
The ¹³C-NMR spectrum of Carmichaenine E was recorded on the same Bruker 600 MHz

spectrometer in CDCl₃.
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Carbon (Position) Chemical Shift (δ) ppm

1 85.1

2 45.2

3 77.8

4 83.2

5 54.3

6 91.1

7 88.7

8 76.5

9 50.1

10 43.5

11 48.9

12 29.5

13 46.2

14 75.8

15 38.1

16 82.5

17 61.5

18 77.5

19 52.8

20 -

21 49.2

N-CH₂CH₃ 13.5

1-OCH₃ 56.4
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6-OCH₃ 59.2

16-OCH₃ 56.2

18-OCH₃ 58.0

Benzoyl-C=O 166.2

Benzoyl-C 130.2, 129.8 (x2), 128.5 (x2), 133.1

Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine

the molecular formula of Carmichaenine E.

Ion m/z [M+H]⁺
Calculated Molecular
Formula

Carmichaenine E 558.2801 C₃₁H₄₄NO₈

Experimental Protocols
The isolation and structural elucidation of Carmichaenine E involved a multi-step process, as

detailed below.

1. Plant Material and Extraction: The aerial parts of Aconitum carmichaeli were collected and

air-dried. The dried plant material was then powdered and extracted with 95% ethanol at room

temperature. The resulting extract was concentrated under reduced pressure to yield a crude

extract.

2. Isolation and Purification: The crude extract was subjected to a series of chromatographic

techniques for the isolation of individual compounds. This typically involves:

Solvent Partitioning: The crude extract is suspended in water and partitioned successively

with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to

separate compounds based on their polarity.
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Column Chromatography: The fractions obtained from solvent partitioning are further purified

using column chromatography. Common stationary phases include silica gel and Sephadex

LH-20. Elution is performed with a gradient of solvents to separate compounds with similar

polarities.

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the

isolated compounds is often achieved using preparative HPLC to yield pure Carmichaenine
E.

3. Spectroscopic Analysis:

NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra were

recorded on a Bruker AVANCE III 600 MHz spectrometer. Samples were dissolved in

deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as the internal

standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz (Hz).

Mass Spectrometry: HRESIMS data were obtained on an Agilent 6210 TOF mass

spectrometer using an electrospray ionization source in positive ion mode.

Visualizations
The following diagrams illustrate the general workflow for the isolation and characterization of

natural products like Carmichaenine E.
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Analytical Techniques Structural Information

NMR Spectroscopy

Proton & Carbon Connectivity

Functional Groups

Mass Spectrometry Molecular Formula

Final Structure of Carmichaenine E
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To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of
Carmichaenine E]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12299845#spectral-data-nmr-ms-of-carmichaenine-
e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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